molecular formula C18H19N5O2 B2932470 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034590-26-4

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2932470
CAS No.: 2034590-26-4
M. Wt: 337.383
InChI Key: CIDCHQJQGIKAPJ-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl moiety linked via an ethyl chain to a 2-methylimidazo[1,2-a]pyridine-3-carboxamide core.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-17(23-8-3-2-4-15(23)21-12)18(25)19-7-9-22-11-20-14(10-16(22)24)13-5-6-13/h2-4,8,10-11,13H,5-7,9H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDCHQJQGIKAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCCN3C=NC(=CC3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the cyclopropyl group, and the coupling with the imidazopyridine moiety. One common method involves the condensation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with a suitable amine, followed by cyclization and functional group modifications.

Industrial Production Methods: : In industrial settings, the production of this compound can be scaled up using optimized reaction conditions to ensure high yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: : The compound undergoes a variety of chemical reactions, including:

  • Reduction: : Removing oxygen or adding hydrogen atoms to alter its chemical state.

  • Substitution: : Replacing one functional group with another to achieve desired chemical characteristics.

Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Conditions can range from room temperature reactions to those requiring heat or pressure.

Major Products:

Scientific Research Applications

The compound has found applications in several areas:

Chemistry: : Used as a building block for synthesizing more complex molecules, useful in material science.

Biology: : Its interactions with biological molecules make it a candidate for biochemical studies.

Medicine: : Potential therapeutic uses due to its unique chemical properties, aiding in drug development.

Industry: : Applied in the manufacture of specialized chemicals and materials.

Mechanism of Action

Molecular Targets and Pathways: : The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways. Its imidazopyridine core is critical for binding to these targets, while the cyclopropyl and pyrimidine groups contribute to its overall activity.

Comparison with Similar Compounds

Anti-Tubercular Carboxamide Derivatives (D1–D4)

highlights four anti-tubercular carboxamide analogs (D1–D4) with modified imidazopyridine cores and substituents like chloro, fluorophenyl, and trifluoromethyl groups. Key comparisons include:

Compound Structural Features Binding Affinity (kcal/mol) Molecular Weight
Target Compound Cyclopropyl-pyrimidinone, methylimidazopyridine Data not available ~444.5 (inferred)
D1 6-chloro, 4-fluorophenylpiperazine, hydrazinecarbonyl -8.0 626.1
D2 Trifluoromethyl, hydrazinecarbonyl -8.3 673.1
D3 4-fluorophenyl, dihydropyrazinone -8.5 566.0
D4 3-fluoro, hydrazinecarbonyl -9.4 663.1

Key Findings :

  • Binding Affinity: D4 exhibits the strongest binding (-9.4 kcal/mol), likely due to its 3-fluoro-hydrazinecarbonyl group enhancing electrostatic interactions with the Mycobacterium tuberculosis enoyl-ACP reductase (InhA) active site .
  • Structural Divergence : The target compound lacks halogen substituents (e.g., chloro, fluoro) present in D1–D4, which may reduce off-target toxicity but could compromise binding potency.
  • Metabolic Stability : The cyclopropyl group in the target compound may confer better metabolic stability compared to D1–D4’s fluorophenyl groups, which are prone to CYP450-mediated oxidation .

Piperidine-Carboxamide Analog (CAS 2034590-69-5)

describes N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, which shares the cyclopropyl-pyrimidinone-ethyl backbone but replaces the imidazopyridine with a piperidine-phenylpyridazine system.

Parameter Target Compound Piperidine-Carboxamide Analog
Core Structure Imidazo[1,2-a]pyridine Piperidine-phenylpyridazine
Molecular Formula C23H24N6O2 (inferred) C25H28N6O2
Aromatic Interactions High (imidazopyridine) Moderate (phenylpyridazine)
Solubility Likely low (lipophilic core) Data not available

Key Observations :

  • The target compound’s imidazopyridine core may enable stronger π-π stacking with aromatic residues in enzyme binding pockets compared to the analog’s piperidine-phenylpyridazine system.

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N5OC_{16}H_{19}N_5O, and it features a unique structural configuration that includes a cyclopropyl group, a pyrimidine ring, and an imidazo[1,2-a]pyridine moiety. The presence of these functional groups is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC16H19N5OC_{16}H_{19}N_5O
Molecular Weight301.36 g/mol
CAS Number2034544-37-9

The compound exhibits significant biological activity primarily through its role as an inhibitor of specific enzymes and receptors. Initial studies suggest that it may modulate pathways involved in cell signaling and metabolic processes. The precise mechanisms are still under investigation, but its structural features allow for effective interactions with molecular targets.

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as inhibitors for various enzymes, particularly those involved in inflammatory pathways. For instance, cyclopropyl derivatives have been shown to enhance hydrogen bonding characteristics in enzyme binding sites, improving their inhibitory potency compared to other alkyl substitutions .

Case Studies

  • p38 MAP Kinase Inhibition : A related compound demonstrated high selectivity as a p38α MAP kinase inhibitor, which is crucial in inflammatory responses. This study highlighted the importance of the cyclopropyl group in enhancing the pharmacokinetic profile of the inhibitor .
  • COX-2 Inhibition : Another study focused on similar pyrimidine derivatives that exhibited selective COX-2 inhibition with significant anti-inflammatory effects in vivo. These findings suggest that this compound may also possess similar therapeutic potentials .

Applications in Medicinal Chemistry

Given its structural complexity and biological activity, this compound could serve as a valuable candidate for drug development in various therapeutic areas including:

  • Oncology : Due to its potential to inhibit key signaling pathways involved in tumor growth.
  • Neurology : As a possible treatment for neuroinflammatory conditions.

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